molecular formula C8H10N2O B158208 2,6-Dimethylpyridine-3-carboxamide CAS No. 10131-48-3

2,6-Dimethylpyridine-3-carboxamide

Cat. No.: B158208
CAS No.: 10131-48-3
M. Wt: 150.18 g/mol
InChI Key: MPQHBWNDIOJYNP-UHFFFAOYSA-N
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Description

2,6-Dimethylpyridine-3-carboxamide is an organic compound that belongs to the class of nicotinamides. It is a derivative of nicotinic acid, also known as vitamin B3. This compound is characterized by the presence of two methyl groups attached to the 2nd and 6th positions of the pyridine ring, along with an amide group at the 3rd position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylpyridine-3-carboxamide can be achieved through several methods. One common method involves the esterification of 2,6-dimethylnicotinic acid with methanol to form the corresponding methyl ester. This ester is then subjected to aminolysis with dimethylamine in the presence of a catalyst to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of 2,6-dimethylnicotinic acid as a starting material. The acid is first converted to its methyl ester through esterification with methanol. The methyl ester is then reacted with dimethylamine under controlled conditions to produce this compound. This method is favored due to its simplicity, high yield, and low production cost .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

2,6-Dimethylpyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its role in cellular metabolism and as a precursor to coenzymes like nicotinamide adenine dinucleotide (NAD).

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

2,6-Dimethylpyridine-3-carboxamide exerts its effects primarily through its role as a precursor to nicotinamide adenine dinucleotide (NAD) and its reduced form (NADH). These coenzymes are essential for various metabolic processes, including redox reactions and energy production. The compound influences cellular functions by modulating the activity of enzymes involved in these pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2-chlorophenyl)nicotinamide: A derivative with antibacterial properties.

    2-Chloro-N-(3-chlorophenyl)nicotinamide: Another derivative with similar properties.

Uniqueness

2,6-Dimethylpyridine-3-carboxamide is unique due to the presence of two methyl groups at the 2nd and 6th positions of the pyridine ring. This structural modification imparts distinct chemical properties, making it valuable for specific research applications.

Properties

IUPAC Name

2,6-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-3-4-7(8(9)11)6(2)10-5/h3-4H,1-2H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQHBWNDIOJYNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10906049
Record name 2,6-Dimethylpyridine-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10906049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10131-48-3
Record name 2,6-Dimethylpyridine-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10906049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the 2,6-dimethylnicotinamide N-oxide moiety considered optimal for the "right-hand side" of the oximino-piperidino-piperidine series in developing CCR5 antagonists?

A1: While the paper doesn't delve into the specific binding interactions, it states that the 2,6-dimethylnicotinamide N-oxide moiety was identified as the optimal choice for the "right-hand side" of the molecule through extensive structure-activity relationship (SAR) studies. [] This suggests that this specific structure, when part of the larger oximino-piperidino-piperidine scaffold, contributes significantly to the compound's ability to bind to the CCR5 receptor and exert antagonistic effects. The "right-hand side" likely refers to a specific region of the molecule based on its chemical structure representation. Further research exploring the binding interactions at a molecular level would be needed to fully elucidate the reasons behind its optimal nature.

Q2: What is the significance of oral bioavailability for CCR5 antagonists like those incorporating the 2,6-dimethylnicotinamide moiety in the context of HIV-1 treatment?

A2: Oral bioavailability is a crucial factor for any drug intended for long-term treatment like HIV-1. The paper highlights that compound 1, which incorporates the 2,6-dimethylnicotinamide N-oxide moiety, demonstrated excellent oral bioavailability in both rodents and primates. [] This means that a significant portion of the drug administered orally is absorbed into the bloodstream, making it a more practical and patient-friendly treatment option compared to drugs with poor oral bioavailability that may require intravenous administration.

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